3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-amino-2-(3,4-dimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)15-18-12-6-4-3-5-11(12)16(20)19(15)17/h3-9H,17H2,1-2H3 |
InChI Key |
FMJOLPMFUGSNLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N)OC |
Origin of Product |
United States |
Preparation Methods
Classical Cyclocondensation Using Benzoxazinone Intermediates
The most widely reported method for synthesizing 3-amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one involves benzoxazinone intermediates. As detailed in , the process begins with the preparation of a substituted benzoxazinone, typically derived from anthranilic acid derivatives. For instance, 6-bromoanthranilic acid is acylated with an acid chloride to form an amide intermediate, which undergoes dehydration with acetic anhydride to yield benzoxazinone 2 (Scheme 1) . Subsequent condensation with hydrazine hydrate in ethanol introduces the 3-amino group.
Key Steps :
-
Acylation : 6-Bromoanthranilic acid reacts with acetyl chloride to form N-acylanthranilamide.
-
Dehydration : Heating with acetic anhydride produces benzoxazinone 2 via intramolecular cyclization .
-
Hydrazine Condensation : Benzoxazinone 2 reacts with hydrazine hydrate at 80–100°C in ethanol, leading to ring opening and formation of the 3-aminoquinazolinone core .
Optimization :
-
Prolonged heating (>12 hours) improves yield but risks decomposition.
-
Ethanol is preferred over methanol due to better solubility of intermediates .
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative to classical heating. In , 2-amino-N-(3,4-dimethoxyphenyl)benzamide (1b ) is subjected to microwave-assisted cyclization using triethyl orthoformate (TEOF) as a formylating agent. This method reduces reaction times from hours to minutes while maintaining yields comparable to thermal methods.
Procedure :
-
Substrate Preparation : 2-Amino-N-(3,4-dimethoxyphenyl)benzamide is synthesized via Ullmann coupling between 2-aminobenzamide and 3,4-dimethoxyiodobenzene .
-
Cyclization : A mixture of 1b (2 mmol) and TEOF (3 mL) is irradiated at 280 W for 6 minutes, yielding 3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one (2b ) in 70% yield .
Advantages :
-
10-fold reduction in reaction time (6 minutes vs. 12 hours).
Comparative Analysis of Methods
Structural Confirmation and Characterization
Synthesized this compound is characterized by:
-
¹H NMR : Aromatic protons at δ 7.8–8.2 ppm (quinazolinone ring), methoxy signals at δ 3.8–3.9 ppm .
-
¹³C NMR : Carbonyl resonance at δ 162 ppm (C4=O), quaternary carbons at δ 150–155 ppm (C2 and C4a) .
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at C2 vs. C3 positions require careful control of stoichiometry and temperature .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of dimethoxyphenyl intermediates but may complicate purification .
-
Catalyst Loading : Copper catalysts (5 mol%) enhance cyclization efficiency but introduce metal contamination concerns .
Chemical Reactions Analysis
Condensation Reactions
The amino group at position 3 participates in Schiff base formation with aldehydes. For example:
-
Reaction with aromatic aldehydes : Produces imine derivatives with enhanced biological activity.
-
Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon of the aldehyde, followed by dehydration.
Example :
Yields range from 70–95% depending on solvent (ethanol/DMF) and temperature (reflux) .
Nucleophilic Substitution
The electron-rich amino group facilitates nucleophilic attacks:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .
-
Reagents : Methyl iodide, acetyl chloride.
Notable Products :
| Product | Reagent | Application |
|---|---|---|
| N-Acetyl derivative | Acetyl chloride | Improved pharmacokinetics |
| N-Allyl derivative | Allyl bromide | Antimicrobial agents |
Electrophilic Substitution
The quinazolinone core undergoes electrophilic substitution, primarily at position 6 or 7:
-
Chlorination :
Mechanism :
Reduction:
-
Pyrimidine ring : Catalytic hydrogenation (H, Pd/C) yields 1,2,3,4-tetrahydroquinazolinones .
-
Benzene ring : PtO-catalyzed hydrogenation produces decahydro derivatives .
Oxidation:
Table 1: Reduction/Oxidation Outcomes
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Pyrimidine reduction | H/Pd/C | 1,2,3,4-Tetrahydroquinazolinone | 75% |
| Benzene reduction | H/PtO | Decahydroquinazolinone | 60% |
| Oxidation | KMnO/NaOH | N-Oxide derivative | 50% |
Tautomerism and Reactivity
The compound exhibits lactam-lactim tautomerism , influencing its reactivity:
Impact on Reactions :
Scientific Research Applications
Antibacterial Applications
Recent studies have demonstrated the antibacterial efficacy of quinazolinone derivatives, including 3-amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one. These compounds have shown enhanced activity against multi-drug resistant bacteria when conjugated with silver nanoparticles. For instance, a series of quinazolinones were tested against Escherichia coli and Streptococcus pyogenes, revealing promising results in terms of bactericidal activity .
Table 1: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| QNZ 4 | E. coli | High |
| QNZ 6 | S. pyogenes | Moderate |
| QNZ 8 | Multi-drug resistant strains | Significant |
Anticancer Potential
The compound has been identified as a lead candidate for developing new anticancer agents. Its structural features allow it to interact with various biological targets involved in cancer progression. Studies have indicated that quinazolinones exhibit inhibitory effects on key enzymes and pathways associated with tumor growth.
Case Study: Inhibition of EGFR
One notable application is the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. Quinazolinones similar to this compound have been shown to effectively block this receptor, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Properties
In addition to its antibacterial and anticancer applications, this compound exhibits anti-inflammatory effects. Compounds within the quinazolinone family have been synthesized and evaluated for their ability to inhibit inflammatory pathways, showing promise in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives
| Compound | Inflammation Model | Efficacy (%) |
|---|---|---|
| Compound 72 | Rheumatoid arthritis | 36.3 |
| Compound 74 | Inflammatory bowel disease | 32.5 |
Drug Development Insights
The unique structural characteristics of this compound make it a valuable scaffold for drug development. Its potential dual action as both an anticancer and antimicrobial agent highlights its versatility in medicinal chemistry research.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .
Mechanism of Action
The mechanism of action of 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs
Key analogs differ in substituents at positions 2 and 3:
Physical and Spectral Properties
- Melting Points: Bromophenyl analog (4g): 184–185°C . Chlorophenyl analog (4l): 160–162°C . CF3-Q: Not reported, but trifluoromethyl groups typically lower melting points due to reduced crystallinity. Compound 3b (non-amino): 147°C .
Spectral Data :
Structure-Activity Relationships (SAR)
Position 2 Substitutions :
- Position 3 Substitutions: Amino groups facilitate hydrogen bonding, critical for enzymatic interactions in therapeutic contexts . Bulky substituents (e.g., amantadinyl) improve antiparkinsonian efficacy but may reduce bioavailability .
Biological Activity
3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one is a derivative of the quinazolinone class, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents in various medical fields, including oncology, anti-inflammatory treatments, and antimicrobial applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight: 284.31 g/mol
- Melting Point: 239-240 °C
Research indicates that this compound exhibits several mechanisms of action:
- COX-2 Inhibition : Quinazolinone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition is significant for developing anti-inflammatory drugs .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that it may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
A study evaluated the cytotoxic effects of several quinazolinone derivatives, including this compound. The results indicated significant activity against multiple cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
The compound's ability to inhibit cell proliferation was dose-dependent, showcasing its potential as an anticancer agent .
Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively reduces inflammation by inhibiting COX-2 activity. This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that target COX pathways without significant side effects associated with traditional NSAIDs .
Antimicrobial Activity
The antimicrobial efficacy of this compound was tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 8 μg/mL |
| Aspergillus niger | 32 μg/mL |
These findings underscore the compound's potential as a therapeutic agent in treating infections caused by resistant microorganisms .
Case Studies
- Study on Anticancer Effects : A recent investigation into quinazolinone derivatives found that those with methoxy groups exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in improving pharmacological profiles .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could serve as a lead for further development into effective drugs targeting specific enzymes involved in cancer progression and inflammation .
Q & A
Basic Synthesis: What is the most efficient method to synthesize 3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one?
Methodological Answer:
The synthesis typically involves two key steps:
Formation of the quinazolinone core : React 2-aminobenzamide with 3,4-dimethoxybenzaldehyde in methanol under acidic conditions (e.g., acetic acid) to yield 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one. This step follows a cyclocondensation mechanism, with yields around 85% .
Introduction of the amino group : Treat the intermediate with hydrazine hydrate under reflux or microwave irradiation. Microwave methods (800W, 5 minutes) significantly reduce reaction time (vs. 10 hours conventionally) and improve yields (up to 87%) by enhancing nucleophilic attack on the lactone carbonyl group .
Key Characterization : Confirm the structure via (e.g., δ 3.87 ppm for methoxy groups, aromatic protons at δ 7.12–8.14 ppm) and (e.g., C=O at δ 162.81 ppm) .
Basic Characterization: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Identify methoxy protons (δ ~3.8–3.9 ppm) and aromatic protons in the quinazolinone core (δ 7.1–8.1 ppm). The should show distinct signals for the carbonyl (C4=O, ~162 ppm) and methoxy carbons (~56 ppm) .
- IR Spectroscopy : Confirm C=O stretching (~1650–1700 cm), C-N vibrations (~1250–1350 cm), and N-H bonds (~3300–3450 cm) .
- Melting Point : Compare observed values (e.g., 252–255°C) with literature data to assess purity .
Advanced Synthesis: How can microwave irradiation optimize the synthesis of this compound?
Methodological Answer:
Microwave-assisted synthesis enhances reaction efficiency through rapid dielectric heating:
- Conditions : Use a commercial microwave reactor (800W) with short irradiation times (5 minutes vs. 10 hours for conventional heating). Solvent selection (e.g., DMSO or ethanol) and stoichiometric ratios (1:1 aldehyde:amide) are critical for maximizing yields .
- Mechanistic Advantage : Microwaves accelerate nucleophilic attack by hydrazine on the lactone intermediate, reducing side reactions and improving regioselectivity .
- Yield Improvement : Microwave methods increase yields by ~8–10% (e.g., 87% vs. 79% conventionally) .
Advanced Bioactivity: What strategies are used to evaluate the biological potential of this compound?
Methodological Answer:
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi using agar diffusion or microdilution assays. Derivatives with thioxo or halogen substituents show enhanced activity, suggesting the dimethoxy group may require structural optimization for improved efficacy .
- Anti-inflammatory Assays : Use COX-2 inhibition assays or carrageenan-induced edema models. Quinazolinones with electron-donating groups (e.g., methoxy) often exhibit reduced inflammation via NF-κB pathway modulation .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with halogens) and compare bioactivity data. Molecular docking studies can predict binding affinity to target enzymes (e.g., DHFR or kinases) .
Data Contradiction Analysis: How should researchers address conflicting reactivity data for quinazolinone derivatives?
Methodological Answer:
Contradictions often arise from substituent effects or reaction conditions:
- Substituent Influence : Electron-withdrawing groups (e.g., Cl) may accelerate cyclization compared to electron-donating groups (e.g., OCH). For example, 2-chlorophenyl derivatives achieve 92% yield in 10 hours , while dimethoxyphenyl analogs require optimization of solvent/base systems .
- Replication and Control : Repeat experiments under standardized conditions (solvent purity, temperature control). Use high-resolution mass spectrometry (HRMS) to confirm intermediate structures and rule out side products .
- Computational Validation : Perform DFT calculations to compare activation energies for different substituents, guiding mechanistic interpretations .
Advanced Mechanistic Study: What is the role of hydrazine in forming the amino group?
Methodological Answer:
Hydrazine acts as a nucleophile in a two-step mechanism:
Ring-Opening : Hydrazine attacks the lactone carbonyl of 2-(3,4-dimethoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one, forming an open-chain hydrazide intermediate.
Cyclization : Prolonged heating or microwave irradiation induces intramolecular dehydration, forming the quinazolinone ring with an exocyclic amino group. Pyridine or acetic acid catalyzes this step by stabilizing transition states .
Key Evidence : IR and data confirm the loss of lactone C=O (~1750 cm) and the appearance of NH signals (~4.5 ppm) .
Basic Toxicity Screening: What protocols are recommended for preliminary toxicity assessment?
Methodological Answer:
- In Vitro Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293 or HepG2). Compare IC values with reference drugs (e.g., doxorubicin). Quinazolinones with low cytotoxicity (IC > 50 µM) are prioritized for further study .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100) to assess genotoxic risk .
- Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring lethality and organ damage at doses up to 2000 mg/kg .
Advanced Optimization: How can solubility and bioavailability be improved for this compound?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the amino group, enhancing water solubility.
- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (~100 nm) for sustained release, as demonstrated for similar quinazolinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
